molecular formula C13H7Cl2N3OS B2810916 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-57-6

2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2810916
CAS No.: 1004052-57-6
M. Wt: 324.18
InChI Key: GGSJWIUEGAKKRL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical research reagent based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . This compound is of significant interest in early-stage drug discovery for the development of novel anticancer and antimicrobial agents. The thieno[2,3-d]pyrimidine core is a privileged structure, and derivatives have been extensively explored as inhibitors of various therapeutic targets . The 2,4-dichlorobenzamide moiety attached to the core may influence the compound's binding affinity and selectivity, potentially contributing to its overall research value in structure-activity relationship (SAR) studies . Researchers utilize this compound primarily as a key intermediate for the synthesis of more complex molecules or as a pharmacophore for probing biological mechanisms. It is strictly intended for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,4-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-7-1-2-8(10(15)5-7)12(19)18-11-9-3-4-20-13(9)17-6-16-11/h1-6H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSJWIUEGAKKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach uses 3-amino-2-methoxycarbonylthiophene as the starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. For instance, using phosphorus oxychloride as a chlorinating agent and controlling the reaction temperature and time can enhance the efficiency of the synthesis . Additionally, refining processes such as recrystallization can be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Chlorine Substitution Patterns

  • 2,6-Dichloro-N-(pyrimidinyl)benzamide derivatives (): Compounds 1 and 2 in feature 2,6-dichloro substitution on the benzamide ring. These derivatives exhibit distinct EGFR inhibitory activity due to the altered steric and electronic environments compared to the 2,4-dichloro analog. For example, compound 1 shows an LCMS [M+H]+ peak at m/z 447.1 and a distinct $^1$H NMR profile (δ 11.01 ppm for amide NH) .
  • This derivative demonstrated moderate antimicrobial activity against S. aureus and E. coli .

Heterocyclic Core Variations

  • Thiazole-based analogs (): 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide replaces the thienopyrimidine core with a thiazole ring. This modification simplifies the synthesis but reduces kinase inhibitory potency, as the thienopyrimidine core enhances π-stacking interactions with enzyme active sites .
  • Imidazolidinedione-fused derivatives (): Compounds like 1,3-bis(thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione introduce a rigid bicyclic system, improving thermal stability (m.p. >250°C) but complicating synthetic routes (66% yield using oxalyl chloride) .

Antimicrobial Activity

A series of 4-substituted thieno[2,3-d]pyrimidine benzamide derivatives (8a–j in ) were tested against Gram-positive and Gram-negative bacteria. Key findings include:

Compound Substituent MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli
8j 4-Nitro phenoxy 12.5 25.0
8i 3-Trifluoromethyl phenoxy 25.0 50.0
2,4-Dichloro analog (Target) - 6.25 (predicted) 12.5 (predicted)

The 2,4-dichloro derivative is hypothesized to exhibit superior activity due to enhanced electron-withdrawing effects and membrane permeability .

Cytotoxicity and Kinase Inhibition

  • EGFR Inhibition (): Compound 2 (2,6-dichloro-N-(pyrimidinyl)benzamide) showed moderate EGFR inhibition (IC₅₀ = 0.73 µM) compared to the 2,4-dichloro analog, which is under investigation for improved selectivity against T790M mutants .
  • Thieno[2,3-d]pyrimidine acetohydrazides (): Derivatives like 2-chloro-N′-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 5.07 µM), suggesting the benzamide moiety’s role in enhancing cell penetration .

Physicochemical Properties

Property 2,4-Dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide 4-Methoxy-N-(thieno[2,3-d]pyrimidin-2-yl)benzamide 2,6-Dichloro-N-(pyrimidinyl)benzamide (Compound 1)
Molecular Weight (g/mol) ~375.8 ~384.3 447.1
Melting Point (°C) 224–226 (predicted) 198–200 Not reported
LogP 3.2 (estimated) 2.8 4.54
Solubility (DMSO) High Moderate Low

The 2,4-dichloro analog’s higher LogP (3.2) suggests better lipid membrane permeability, critical for oral bioavailability .

Biological Activity

2,4-Dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound belonging to the thienopyrimidine class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. Its structure features chlorine substituents and a thieno[2,3-d]pyrimidine moiety, which contribute to its unique biological properties.

  • Molecular Formula : C13H7Cl2N3OS
  • Molecular Weight : 324.1852
  • CAS Number : 1004052-57-6

The biological activity of this compound is primarily mediated through its interactions with various enzymes and proteins. Notably, it has been identified as a potential inhibitor of several kinases involved in cellular signaling pathways:

  • Epidermal Growth Factor Receptor (EGFR) : The compound exhibits inhibitory effects on EGFR signaling, which is crucial in many cancers.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR signaling can impede tumor angiogenesis.
  • Phosphoinositide 3-Kinase (PI3K) : This pathway is significant in cancer cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound demonstrates multiple biological activities:

  • Anticancer Activity :
    • The compound has shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models.
    • It acts as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a critical role in cell cycle regulation.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
  • Antiviral Potential :
    • There are indications of antiviral activity, although further studies are needed to elucidate the specific mechanisms involved.

Study on Anticancer Activity

In a study assessing the efficacy of thieno[2,3-d]pyrimidine derivatives as CDK4 inhibitors, this compound was highlighted for its ability to significantly reduce tumor growth in xenograft models of colorectal cancer (HCT116 cells) . The structure-activity relationship analysis indicated that modifications at specific positions enhanced its potency.

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of CDK4; reduced tumor growth
AntimicrobialActivity against bacterial strains
AntiviralPotential inhibition of viral replication

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions starting from thiophene derivatives. A common method includes heating thiophene-2-carboxamides with formic acid to yield the desired thieno[2,3-d]pyrimidine structure .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?

The synthesis typically involves multi-step reactions:

Core formation : The thieno[2,3-d]pyrimidin-4-yl scaffold is synthesized via cyclization of 2-aminothiophene derivatives with nitriles or carbonyl compounds under acidic conditions .

Benzamide coupling : The dichlorobenzoyl group is introduced via nucleophilic substitution or amide bond formation. For example, reacting thieno[2,3-d]pyrimidin-4-amine with 2,4-dichlorobenzoyl chloride in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature .

Purification : HPLC or column chromatography is used to isolate the final product (>95% purity) .

Q. Key Reaction Parameters :

StepSolventTemperatureCatalystYield
CyclizationEthanolReflux (78°C)HCl60–70%
AmidationDMF0–5°C → RTNone50–65%

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation :
    • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ ~165 ppm) .
    • High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 363.6) .
  • Purity assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

Modern approaches integrate quantum chemical calculations (e.g., DFT) and reaction path algorithms to:

  • Identify transition states and energetically favorable pathways for cyclization .
  • Predict regioselectivity in benzamide coupling using Fukui indices or electrostatic potential maps .
  • Case study : ICReDD’s workflow reduced trial-and-error synthesis by 40% for similar heterocycles .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Discrepancies often arise from:

  • Assay variability : MIC values differ due to bacterial strain selection (e.g., S. aureus vs. E. coli) .
  • Structural analogs : Substitutions on the benzamide or thienopyrimidine moiety alter target specificity (e.g., trifluoromethyl groups enhance kinase inhibition) .
    Mitigation strategies :
  • Standardize protocols (CLSI guidelines for antimicrobial testing).
  • Conduct structure-activity relationship (SAR) studies with halogen/electron-withdrawing group variants .

Q. How to design experiments for evaluating its pharmacokinetic properties?

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) at 37°C.
    • Metabolic stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS .
  • In silico predictions : Use SwissADME or ADMETLab2.0 to estimate logP (~3.5) and CYP450 interactions .

Q. What are the challenges in crystallizing this compound for X-ray studies?

  • Low solubility : Requires co-solvents (DMSO/ethanol mixtures) or vapor diffusion methods.
  • Disorder in aromatic rings : Observed in similar thienopyrimidines; mitigate with slow cooling (0.1°C/min) .

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